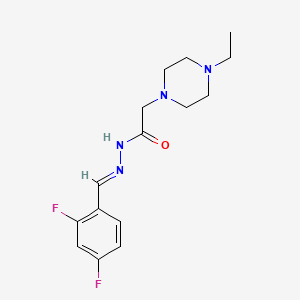![molecular formula C16H25N3O3 B5599253 (4S*)-4-(methoxymethyl)-3,3-dimethyl-1-(1,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-ylcarbonyl)piperidin-4-ol](/img/structure/B5599253.png)
(4S*)-4-(methoxymethyl)-3,3-dimethyl-1-(1,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-ylcarbonyl)piperidin-4-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
This compound belongs to a class of organic molecules that feature multiple functional groups, including piperidine, methoxymethyl, and cyclopenta[c]pyrazol, which contribute to its chemical behavior and properties. Its synthesis and study can offer insights into its potential applications in medicinal chemistry and material science.
Synthesis Analysis
The synthesis of related compounds often involves multi-step chemical reactions, including ring closure and functional group transformations. For instance, the synthesis of a structurally similar compound was achieved through ring opening followed by ring closure reactions, indicating a complex synthetic pathway that requires careful control of reaction conditions (S. A. Halim & M. Ibrahim, 2022).
Molecular Structure Analysis
The molecular structure of compounds in this class can be elucidated using spectroscopic techniques and, in some cases, X-ray diffraction studies. For example, the structure of a related compound was confirmed by X-ray diffraction, revealing details about the conformation of the piperidine ring and the overall molecular geometry (S. Naveen et al., 2015).
Chemical Reactions and Properties
Compounds with piperidine and pyrazole moieties can participate in various chemical reactions, including addition-rearrangement reactions, which could lead to the formation of new functionalized derivatives (E. Jao et al., 1996). Their reactivity is influenced by the electronic and steric effects of the substituents.
Wissenschaftliche Forschungsanwendungen
Synthesis and Structural Analysis
Research efforts have been dedicated to synthesizing and analyzing the structures of compounds with similarities to the requested molecule. For instance, the synthesis of complex molecules often involves multistep reactions, including the use of microwave irradiation, to obtain desired derivatives with potential antimicrobial activities. The crystal structure of such compounds is typically confirmed through spectral data and X-ray diffraction, establishing a foundation for further pharmacological evaluation (Okasha et al., 2022).
Antimicrobial and Antitumor Activities
Compounds with pyrazole and piperidine motifs have been investigated for their antimicrobial and antitumor potentials. For instance, derivatives synthesized through specific reactions have shown favorable antimicrobial activities, comparing well with reference agents. Such activities are quantified through inhibition zone (IZ) ranges and minimum inhibitory concentrations (MICs), pointing towards bactericidal and fungicidal effects (Okasha et al., 2022). Similarly, polymethoxylated fused pyridine ring systems have been evaluated for in-vitro antitumor activity, highlighting the importance of specific substituents in enhancing biological activity against various cancer cell lines (Rostom et al., 2009).
Chemical Properties and Biological Relevance
The exploration of polyhydroxylated piperidines and their role in inhibiting oligosaccharide processing enzymes underscores the biological relevance of these compounds. The synthetic methodologies, including diastereoselective dihydroxylation, highlight the chemical versatility and potential applications in developing inhibitors for glycosidases and glycosyltransferases, which play crucial roles in various biological processes (Kennedy et al., 2005).
Potential CNS Agents
Compounds featuring the pyrazole and piperidine structures have been synthesized and evaluated for their potential as central nervous system (CNS) agents. Such studies typically involve assessing spontaneous and forced motor activities in animal models, indicating the therapeutic potential of these molecules in neurological disorders (Lemke et al., 1978).
Eigenschaften
IUPAC Name |
[(4S)-4-hydroxy-4-(methoxymethyl)-3,3-dimethylpiperidin-1-yl]-(1,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H25N3O3/c1-15(2)9-19(8-7-16(15,21)10-22-3)14(20)13-11-5-4-6-12(11)17-18-13/h21H,4-10H2,1-3H3,(H,17,18)/t16-/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HRZFKXYOPAGWNN-MRXNPFEDSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CN(CCC1(COC)O)C(=O)C2=NNC3=C2CCC3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1(CN(CC[C@]1(COC)O)C(=O)C2=NNC3=C2CCC3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H25N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.39 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(4S*)-4-(methoxymethyl)-3,3-dimethyl-1-(1,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-ylcarbonyl)piperidin-4-ol | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![8-(2-morpholin-4-yl-2-oxoethyl)-3-(2-phenoxyethyl)-1-oxa-3,8-diazaspiro[4.5]decan-2-one](/img/structure/B5599178.png)

![3-nitro-4-[(2-phenyl-2H-tetrazol-5-yl)thio]benzoic acid](/img/structure/B5599207.png)
![2-{4-[1-(cyclobutylmethyl)-1H-imidazol-2-yl]-1-piperidinyl}-1-(2-furyl)-2-oxoethanone](/img/structure/B5599215.png)
![3-({[4-(4-chlorobenzyl)-1-piperazinyl]imino}methyl)phenol](/img/structure/B5599219.png)
![N-(4-{[2-(ethylamino)-6-methyl-4-pyrimidinyl]amino}phenyl)-2-methoxyacetamide](/img/structure/B5599223.png)
![4-[(4-methylpiperazin-1-yl)sulfonyl]-N-phenylthiophene-2-carboxamide](/img/structure/B5599231.png)

![8-benzoyl-3-(2-phenoxyethyl)-1-oxa-3,8-diazaspiro[4.5]decan-2-one](/img/structure/B5599244.png)

![1-[(4-chlorobenzyl)sulfonyl]-N,N-dimethyl-3-piperidinecarboxamide](/img/structure/B5599265.png)
![7-[4-(3-hydroxy-3-methylbutyl)benzyl]-3-methyl-1-oxa-3,7-diazaspiro[4.5]decan-2-one](/img/structure/B5599270.png)
![3-[2-(5-bromo-2-methoxybenzylidene)hydrazino]-N-(3-methoxypropyl)-3-oxopropanamide](/img/structure/B5599278.png)
![4-[4-(cyclopentylcarbonyl)-1-piperazinyl]-6-(2-methyl-1H-imidazol-1-yl)pyrimidine](/img/structure/B5599284.png)